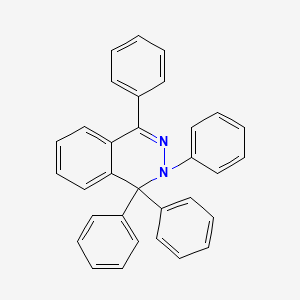
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate is an organic compound with the molecular formula C₁₁H₂₂N₂O₂. It is a derivative of piperidine, characterized by the presence of an ethyl ester group and an amino group on the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with ethyl chloroformate and ammonia. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is conducted in the absence of solvents, with an excess of ammonia and hydrogen being forced in at pressures ranging from 50 to 500 bar and temperatures between 120 to 220 degrees Celsius .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroxide radicals.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a radical scavenger, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate.
4-Amino-TEMPO: A nitroxide radical used in various oxidation reactions.
Uniqueness
This compound is unique due to its combination of an ethyl ester group and an amino group on the piperidine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
63317-39-5 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-16-9(15)12(13)7-10(2,3)14-11(4,5)8-12/h14H,6-8,13H2,1-5H3 |
InChI Key |
SZMSRHUUAMIKHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(NC(C1)(C)C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)




![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
